molecular formula C7H12N2O3 B8774181 1-Nitrosoazepane-2-carboxylic acid CAS No. 34436-01-6

1-Nitrosoazepane-2-carboxylic acid

Cat. No.: B8774181
CAS No.: 34436-01-6
M. Wt: 172.18 g/mol
InChI Key: LORAZKFJUAJFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Nitrosoazetidine-2-carboxylic acid (systematic name: (S)-1-Nitroso-2-azetidinecarboxylic acid) is a four-membered β-lactam derivative featuring a nitroso (-NO) group attached to the nitrogen atom of the azetidine ring and a carboxylic acid substituent at the C2 position . Its stereochemistry is critical, as the (S)-configuration at the C2 position distinguishes it from other stereoisomers. However, its instability under certain conditions (e.g., light or heat) necessitates careful handling in synthetic workflows .

Properties

CAS No.

34436-01-6

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-nitrosoazepane-2-carboxylic acid

InChI

InChI=1S/C7H12N2O3/c10-7(11)6-4-2-1-3-5-9(6)8-12/h6H,1-5H2,(H,10,11)

InChI Key

LORAZKFJUAJFNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(N(CC1)N=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Nitrosoazetidine-2-carboxylic acid with analogous nitroso-substituted cyclic amino acids, focusing on structural features, reactivity, and applications. Key compounds include:

Table 1: Structural and Functional Comparison

Compound Name Ring Size Substituents Stereochemistry Key Applications/Findings
1-Nitrosoazetidine-2-carboxylic acid 4-membered -NO at N1, -COOH at C2 (S)-configured Model for nitrosamine reactivity studies
N-Nitroso-L-proline 5-membered -NO at N1, -COOH at C2 L-configuration Carcinogenicity studies; nitrosamine metabolism
1-Nitrosoazepane-2-carboxylic acid 7-membered -NO at N1, -COOH at C2 Not specified Limited data; hypothesized as a larger-ring analog
N-Nitrosopiperidine-3-carboxylic acid 6-membered -NO at N1, -COOH at C3 Racemic mixture Intermediate in heterocyclic synthesis

Reactivity and Stability

  • 1-Nitrosoazetidine-2-carboxylic acid : The strained four-membered azetidine ring enhances electrophilic reactivity at the nitroso group, facilitating nucleophilic attacks. However, the ring strain also contributes to thermal instability compared to larger analogs like N-Nitroso-L-proline .
  • N-Nitroso-L-proline: The five-membered proline ring offers greater stability, enabling its use in metabolic studies.
  • No experimental data is available to confirm this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.